![molecular formula C19H20ClN3O3 B2502009 1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894031-34-6](/img/structure/B2502009.png)
1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as CMPOU, is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a urea derivative that has shown promising results in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Anticancer Activity
Compounds related to "1-(3-Chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea" have been synthesized and evaluated for their enzyme inhibition capabilities and anticancer activities. For instance, a study by Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and tested them for urease, β-glucuronidase, and phosphodiesterase enzyme inhibition. They found these compounds exhibited varying degrees of inhibition, with some showing notable in vitro anticancer activity against a prostate cancer cell line Mustafa, Perveen, & Khan, 2014.
Corrosion Inhibition
Bahrami and Hosseini (2012) investigated the corrosion inhibition effects of organic compounds, including urea derivatives, on mild steel in hydrochloric acid solutions. Their findings indicate that these compounds act as effective corrosion inhibitors, demonstrating increased efficiency with higher concentrations and lower temperatures. The study suggests a potential application in protecting metals from corrosion in acidic environments Bahrami & Hosseini, 2012.
Antimicrobial and Antifungal Applications
Research on novel imidazole ureas/carboxamides containing dioxaphospholanes by Rani et al. (2014) explored the synthesis and characterization of new derivatives, assessing their antimicrobial efficacy. These studies underline the potential use of urea derivatives in developing new antimicrobial agents Rani, Praveena, Spoorthy, & Ravindranath, 2014.
Anticancer Agents
A study by Feng et al. (2020) focused on diaryl ureas for their anticancer properties. The research involved designing, synthesizing, and evaluating 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives against various cancer cell lines. Some compounds exhibited significant antiproliferative effects, highlighting the potential of urea derivatives as new anticancer agents Feng et al., 2020.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-16(20)4-3-5-17(12)22-19(25)21-13-10-18(24)23(11-13)14-6-8-15(26-2)9-7-14/h3-9,13H,10-11H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPMWCBZHTUKHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
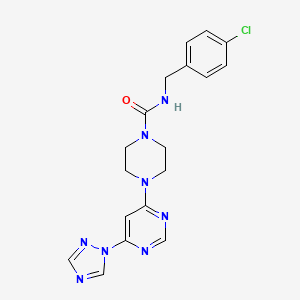
![3-[(2-Methoxy-6-methylpyridine-3-carbonyl)amino]benzenesulfonyl fluoride](/img/structure/B2501927.png)
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)
![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)
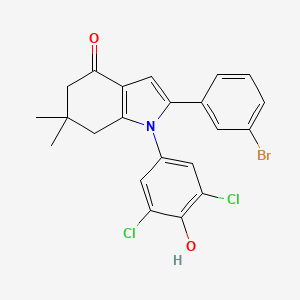
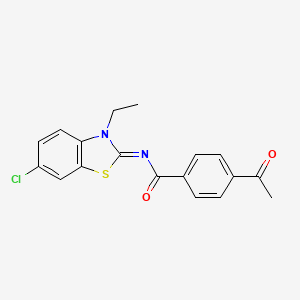
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)
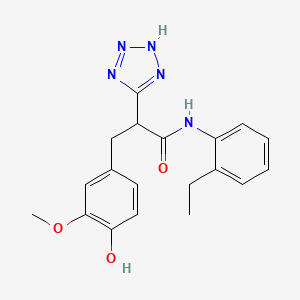
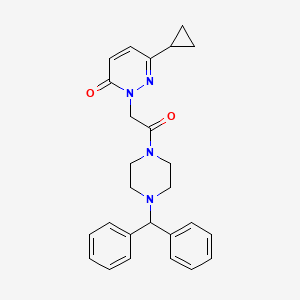
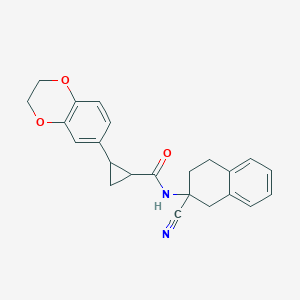
![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)
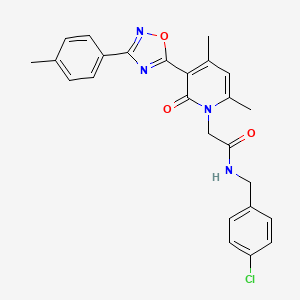
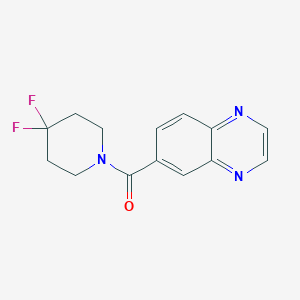
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methylsulfonylbenzamide](/img/structure/B2501949.png)
